2-(5-Methylpyrazin-2-YL)ethanesulfonyl chloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(5-Methylpyrazin-2-YL)ethanesulfonyl chloride is a chemical compound with the molecular formula C7H9ClN2O2S and a molecular weight of 220.68 g/mol . It is a sulfonyl chloride derivative of pyrazine, characterized by the presence of a methyl group at the 5-position of the pyrazine ring and an ethanesulfonyl chloride group attached to the 2-position .
Vorbereitungsmethoden
The synthesis of 2-(5-Methylpyrazin-2-YL)ethanesulfonyl chloride typically involves the reaction of 5-methylpyrazine with ethanesulfonyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction . The reaction conditions, including temperature and solvent, are optimized to achieve high yields and purity of the product .
Analyse Chemischer Reaktionen
2-(5-Methylpyrazin-2-YL)ethanesulfonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: It can react with nucleophiles such as amines, alcohols, and thiols to form corresponding sulfonamide, sulfonate ester, and sulfonate thioester derivatives.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different products, although detailed information on these reactions is limited.
Hydrolysis: In the presence of water, it can hydrolyze to form 2-(5-methylpyrazin-2-yl)ethanesulfonic acid.
Wissenschaftliche Forschungsanwendungen
2-(5-Methylpyrazin-2-YL)ethanesulfonyl chloride has several applications in scientific research, including:
Wirkmechanismus
The mechanism of action of 2-(5-Methylpyrazin-2-YL)ethanesulfonyl chloride involves its reactivity as a sulfonyl chloride. It acts as an electrophile, reacting with nucleophiles to form sulfonamide, sulfonate ester, and sulfonate thioester derivatives . The molecular targets and pathways involved depend on the specific nucleophile and the resulting product .
Vergleich Mit ähnlichen Verbindungen
2-(5-Methylpyrazin-2-YL)ethanesulfonyl chloride can be compared with other sulfonyl chloride derivatives, such as:
2-(5-Methoxypyrazin-2-YL)ethanesulfonyl chloride: Similar in structure but with a methoxy group instead of a methyl group.
2-(5-Chloropyrazin-2-YL)ethanesulfonyl chloride: Contains a chlorine atom at the 5-position of the pyrazine ring.
These similar compounds share common reactivity patterns but differ in their specific chemical and physical properties, which can influence their applications and effectiveness in various reactions .
Eigenschaften
1196151-37-7 | |
Molekularformel |
C7H9ClN2O2S |
Molekulargewicht |
220.68 g/mol |
IUPAC-Name |
2-(5-methylpyrazin-2-yl)ethanesulfonyl chloride |
InChI |
InChI=1S/C7H9ClN2O2S/c1-6-4-10-7(5-9-6)2-3-13(8,11)12/h4-5H,2-3H2,1H3 |
InChI-Schlüssel |
YZDFMAHRTXEQFW-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CN=C(C=N1)CCS(=O)(=O)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.